3-(4-Methylpiperazine-1-carbonyl)-10,10-dioxothioxanthen-9-one
Description
3-(4-Methylpiperazine-1-carbonyl)-10,10-dioxothioxanthen-9-one is a thioxanthenone derivative characterized by a dioxothioxanthen-9-one core substituted at position 3 with a 4-methylpiperazine carbonyl group. Thioxanthenones are structurally related to xanthones, with a sulfur atom replacing the oxygen in the central ring, enhancing electron-accepting properties. This compound’s piperazine moiety may confer solubility and bioactivity, making it relevant in medicinal chemistry or materials science.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H18N2O4S/c1-20-8-10-21(11-9-20)19(23)13-6-7-15-17(12-13)26(24,25)16-5-3-2-4-14(16)18(15)22/h2-7,12H,8-11H2,1H3 |
InChI Key |
HNJFCUWJWJUWMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-601280 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-601280 is primarily used in scientific research to study apoptosis. It is employed in multi-parameter apoptosis assay kits to detect different apoptotic readouts simultaneously. This compound is used in cell-based assays, flow cytometry, and fluorescence microscopy to analyze distinct apoptotic events at the single-cell level .
Mechanism of Action
The mechanism of action of WAY-601280 involves its interaction with specific molecular targets and pathways involved in apoptosis. It likely binds to certain proteins or receptors on the cell membrane, triggering a cascade of events that lead to programmed cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the outer membrane of apoptotic cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine/Piperidine Moiety
3-(4-Benzylpiperidin-1-yl)-10,10-dioxothioxanthen-9-one
- Structure : Replaces the methylpiperazine carbonyl with a benzylpiperidine group.
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3)
- Structure: Features a trifluoromethylphenyl-piperazine linked via an ester to a nonanoate chain.
- Synthesis : Synthesized via BOP-mediated coupling (55% yield), highlighting the use of activating reagents for amide/ester formation .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Thioxanthenone Core Modifications
TXO-PhCz and TXO-TPA
- Structures: TXO-PhCz incorporates phenylcarbazole, while TXO-TPA uses triphenylamine as electron donors.
- Applications: These compounds exhibit thermally activated delayed fluorescence (TADF), making them suitable for OLED emitters. The thioxanthenone 10,10-dioxide core acts as an electron acceptor, enabling charge-transfer transitions .
- Comparison: The methylpiperazine analog lacks donor moieties, suggesting divergent applications (e.g., intermediates vs. optoelectronic materials).
Boronic Acid Derivatives
3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Pinacol Ester
- Structure : Combines the methylpiperazine carbonyl with a boronic ester, a key functional group in Suzuki-Miyaura cross-coupling reactions.
- Utility : Likely serves as a synthetic intermediate for pharmaceuticals or polymers. The boronic ester enhances reactivity in aryl-aryl bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
